6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid
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Overview
Description
6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a trifluorophenyl group, and a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the trifluorophenyl group, and the attachment of the hexanoic acid chain. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Trifluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds.
Attachment of the Hexanoic Acid Chain: This can be done through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the pyrazole ring can be reduced to an alcohol.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4-difluorophenyl)phenyl]hexanoic acid
- 6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,5-difluorophenyl)phenyl]hexanoic acid
Uniqueness
The presence of the trifluorophenyl group in 6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid makes it unique compared to similar compounds with difluorophenyl groups. This trifluorophenyl group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.
Properties
Molecular Formula |
C24H24F3N3O4 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
6-[4-[[3-(hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid |
InChI |
InChI=1S/C24H24F3N3O4/c1-30-12-17(21(13-31)29-30)24(34)28-20-8-7-14(5-3-2-4-6-22(32)33)9-16(20)15-10-18(25)23(27)19(26)11-15/h7-12,31H,2-6,13H2,1H3,(H,28,34)(H,32,33) |
InChI Key |
MMAZICFNRPSZSF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)CO)C(=O)NC2=C(C=C(C=C2)CCCCCC(=O)O)C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
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